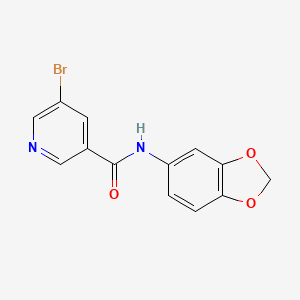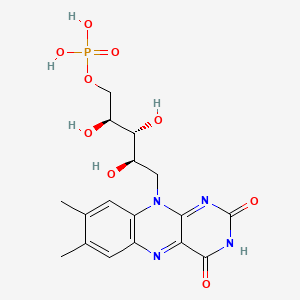
Fmn semiquinone
説明
FMN semiquinone is an elusive flavin intermediate found in flavoproteins such as cryptochromes . It is obtained in aqueous solution by single electron reduction of the natural FMN cofactor using sodium ascorbate .
Synthesis Analysis
The FMN semiquinone is synthesized in an aqueous medium by single electron reduction of the natural FMN cofactor using sodium ascorbate . This species is formed in the local hydrophobic microenvironment of a modified polyethyleneimine .Molecular Structure Analysis
The molecular structure of FMN semiquinone is characterized by UV-Visible, fluorescence, and EPR spectroscopies .Chemical Reactions Analysis
The FMN semiquinone intermediate is involved in important redox reactions. In photosynthesis, flavin cofactors are used as electron donors/acceptors to facilitate charge transfer and accumulation for ultimate use in carbon fixation .Physical And Chemical Properties Analysis
FMN semiquinone is characterized by its redox-active properties. It is a stronger oxidizing agent than NAD and is particularly useful because it can take part in both one- and two-electron transfers .科学的研究の応用
Potentiometric Studies : Draper and Ingraham (1968) conducted potentiometric studies to determine the equilibrium constants between reduced, oxidized, and semiquinone forms of riboflavin and FMN. They found that the equilibrium constants in basic solution are less than one, which contradicts earlier studies but aligns with other findings (Draper & Ingraham, 1968).
Photoreduction Studies : Holmström (1964) reported on the flash photoreduction of FMN in aqueous solutions, leading to the formation of the semiquinone. This study determined the yield of semiquinone and revised values for the protolysis constant and disproportionation rate (Holmström, 1964).
Electrochemical Analysis : Bianco et al. (1988) used electrochemical techniques to study the reduction and reoxidation of FMN and flavodoxin, revealing insights into the adsorption properties of FMN at electrodes and its role in electroactive systems (Bianco et al., 1988).
Time-Resolved Spectroscopy : Sakai and Takahashi (1996) utilized time-resolved Raman spectroscopy and laser flash photolysis to study the photoreduction of FMN, revealing the formation of semiquinone anion and neutral radicals in various pH conditions (Sakai & Takahashi, 1996).
Kinetics of Electron Transfer : Simondsen and Tollin (1983) investigated the effects of structural modifications of the FMN prosthetic group on the kinetics of electron transfer in flavodoxin. They found that specific modifications affect the rate constants for complex formation and decay (Simondsen & Tollin, 1983).
Photodegradation Studies : Kowarski (1969) conducted a kinetic study on the effect of certain agents on the photolytic degradation of FMN, emphasizing the formation and decay of the semiquinone derivative (Kowarski, 1969).
Composition Analysis of Mixtures : Gibson, Massey, and Atherton (1962) explored the composition of equilibrium mixtures of FMN and reduced FMN, identifying a species absorbing at 900 millimicrons, regarded as a charge transfer complex (Gibson, Massey, & Atherton, 1962).
Dynamic Nuclear Polarization Spectroscopy : Pompe et al. (2022) used photochemically induced dynamic nuclear polarization spectroscopy to investigate the electronic structure of flavin semiquinone radicals, providing insights into spin density distribution in free flavin radicals (Pompe et al., 2022).
Redox Properties in Aqueous Solutions : Ksenzhek and Petrova (1983) examined the redox properties of flavins in solutions, finding differences in the redox properties and the formation of semiquinones (Ksenzhek & Petrova, 1983).
Flavocytochrome Properties : Hanley, Ost, and Daff (2004) studied the redox properties of the flavocytochrome P450 BM3 FMN domain, noting its unique behavior in not forming a stable neutral blue FMN semiquinone radical (Hanley, Ost, & Daff, 2004).
作用機序
将来の方向性
Future research could focus on improving the performance of FMN semiquinone in various applications. For example, understanding degradation processes can be used to dramatically improve performance in redox flow batteries . Additionally, the development of biohybrid experimental approaches for further studies of photosynthetic light-driven electron transfer chains that culminate at FNR could provide important insights for the development of photon-to-fuel schemes .
特性
IUPAC Name |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTCRASFADXXNN-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956007 | |
| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavin mononucleotide semiquinone | |
CAS RN |
34469-63-1 | |
| Record name | Flavin mononucleotide semiquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034469631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



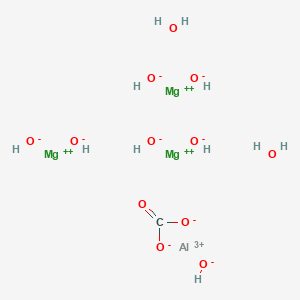
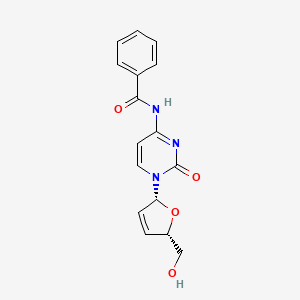
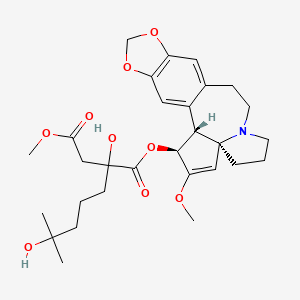
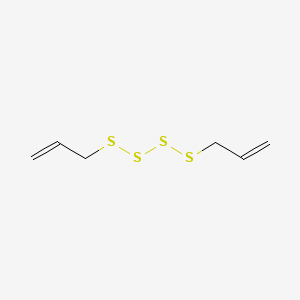
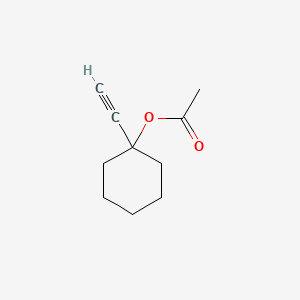
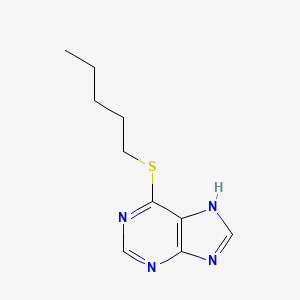


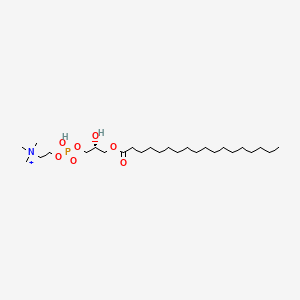

![1-(2,3-Dihydroindol-1-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1202585.png)


